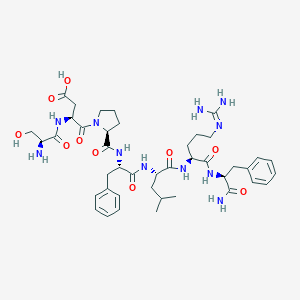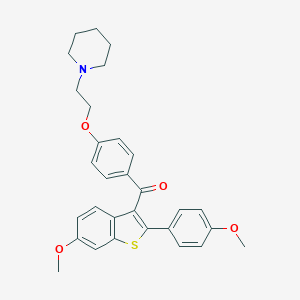
瑞洛昔芬双甲醚
概述
描述
It is an intermediate in the synthesis of Raloxifene, a drug primarily used for the prevention and treatment of osteoporosis in postmenopausal women . Raloxifene Bismethyl Ether exhibits both estrogenic and anti-estrogenic properties depending on the target tissue.
科学研究应用
Raloxifene Bismethyl Ether has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other SERMs and related compounds.
Biology: Studied for its interactions with estrogen receptors and its effects on cellular pathways.
Medicine: Investigated for its potential therapeutic effects in conditions such as osteoporosis and breast cancer.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
Target of Action
Raloxifene Bismethyl Ether is a metabolite of Raloxifene . Raloxifene is a second-generation selective estrogen receptor modulator (SERM) that mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . Therefore, the primary targets of Raloxifene Bismethyl Ether are likely to be the estrogen receptors, similar to its parent compound, Raloxifene.
Mode of Action
Raloxifene Bismethyl Ether is an estrogen receptor inactive compound on which both hydroxyl groups are absent
Biochemical Pathways
Raloxifene has been shown to have tissue-specific effects distinct from estradiol , suggesting it may affect multiple biochemical pathways related to bone health, lipid metabolism, and blood coagulation
Pharmacokinetics
Raloxifene, its parent compound, is known to have a bioavailability of 2% , and is metabolized in the liver and intestines . . The ADME properties of Raloxifene Bismethyl Ether and their impact on bioavailability would need further investigation.
Result of Action
As it is an inactive compound with respect to estrogen receptor activity
生化分析
Cellular Effects
Raloxifene, its parent compound, has been shown to have significant effects on various types of cells and cellular processes . It would be interesting to investigate if Raloxifene Bismethyl Ether shares similar cellular effects.
Molecular Mechanism
Raloxifene, the parent compound, acts as a selective estrogen receptor modulator, exerting its effects at the molecular level through binding interactions with estrogen receptors .
Dosage Effects in Animal Models
The effects of Raloxifene Bismethyl Ether at different dosages in animal models have not been reported. Raloxifene, its parent compound, has been studied in animal models .
Metabolic Pathways
Raloxifene is metabolized predominantly by CYP3A4 in human liver microsomes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Raloxifene Bismethyl Ether involves multiple steps, starting from the appropriate benzo[b]thiophene derivatives. The key steps include:
Methoxylation: Introduction of methoxy groups to the benzo[b]thiophene core.
Etherification: Formation of the ether linkage between the benzo[b]thiophene and the phenyl ring.
Piperidinylation: Attachment of the piperidinyl group to the phenyl ring.
Industrial Production Methods: Industrial production of Raloxifene Bismethyl Ether typically involves large-scale organic synthesis techniques. The process includes:
Batch Reactors: Utilized for controlled reaction conditions.
Purification: Techniques such as recrystallization and chromatography are employed to achieve high purity levels.
Types of Reactions:
Oxidation: Raloxifene Bismethyl Ether can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Hydroxylated derivatives.
Substitution Products: Various substituted phenyl derivatives.
相似化合物的比较
Raloxifene Bismethyl Ether is unique due to its specific structural modifications, which confer distinct pharmacological properties. Similar compounds include:
Raloxifene: The parent compound, used for osteoporosis treatment.
Tamoxifen: Another SERM, primarily used for breast cancer treatment.
Arzoxifene: A newer SERM with improved efficacy and safety profile.
Bazedoxifene: A SERM used for osteoporosis and menopausal symptoms
Raloxifene Bismethyl Ether stands out due to its specific binding affinity and tissue-selective actions, making it a valuable compound in both research and therapeutic contexts.
属性
IUPAC Name |
[6-methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31NO4S/c1-33-23-10-8-22(9-11-23)30-28(26-15-14-25(34-2)20-27(26)36-30)29(32)21-6-12-24(13-7-21)35-19-18-31-16-4-3-5-17-31/h6-15,20H,3-5,16-19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRYQTKAUSVEDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)OC)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00444581 | |
| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
501.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84541-38-8 | |
| Record name | [6-Methoxy-2-(4-methoxyphenyl)-1-benzothiophen-3-yl]{4-[2-(piperidin-1-yl)ethoxy]phenyl}methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00444581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
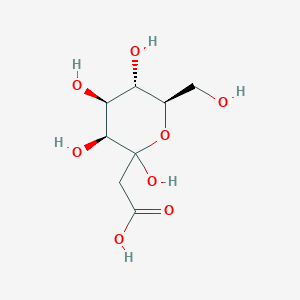
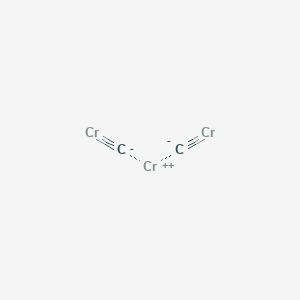
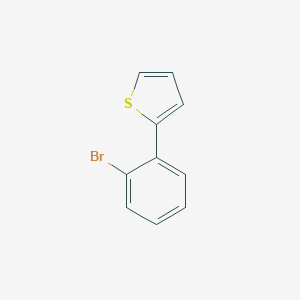
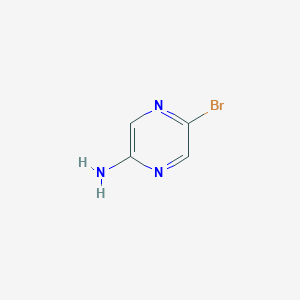
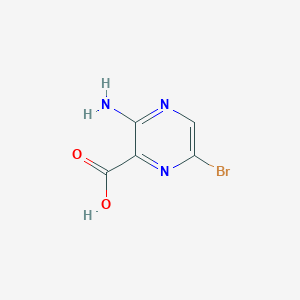
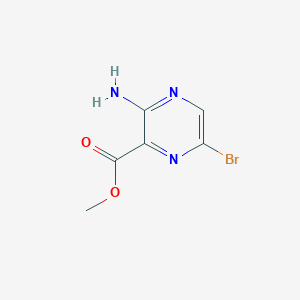

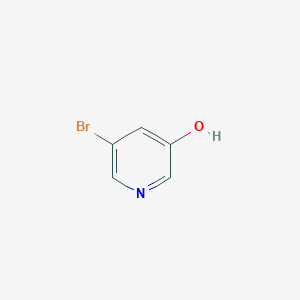
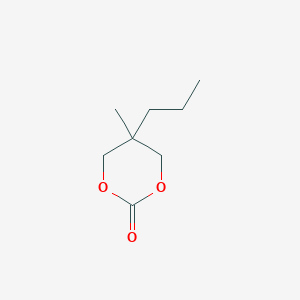
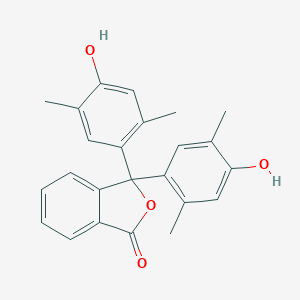
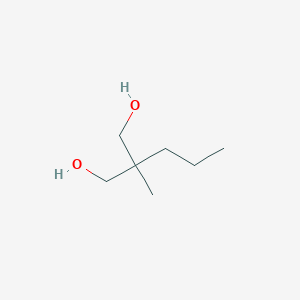
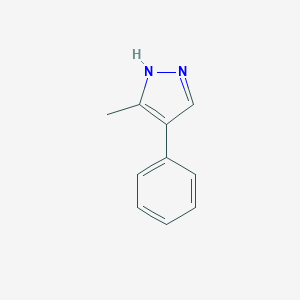
![((3aR,4R,6R,6aR)-6-(6-amino-2-chloro-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B18028.png)
